3-Cyclobutylthiomorpholine hydrochloride
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Overview
Description
3-Cyclobutylthiomorpholine hydrochloride: is a chemical compound with the molecular formula C₈H₁₆ClNS It is a derivative of thiomorpholine, a heterocyclic compound containing sulfur and nitrogen atoms in its ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Cyclobutylthiomorpholine hydrochloride typically involves the reaction of cyclobutylamine with thiomorpholine in the presence of hydrochloric acid. The reaction conditions often include:
Solvent: Anhydrous ethanol or methanol
Temperature: Room temperature to reflux conditions
Catalyst: Hydrochloric acid
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The process may include:
Raw Materials: Cyclobutylamine, thiomorpholine, and hydrochloric acid
Reaction Conditions: Optimized temperature and pressure settings
Purification: Crystallization or recrystallization techniques to obtain high-purity product
Chemical Reactions Analysis
Types of Reactions: 3-Cyclobutylthiomorpholine hydrochloride can undergo various chemical reactions, including:
Oxidation: Reaction with oxidizing agents such as hydrogen peroxide or potassium permanganate
Reduction: Reaction with reducing agents like sodium borohydride
Substitution: Nucleophilic substitution reactions with halogenated compounds
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in aqueous solution, room temperature
Reduction: Sodium borohydride in methanol, room temperature
Substitution: Halogenated compounds in the presence of a base like sodium hydroxide
Major Products Formed:
Oxidation: Formation of sulfoxides or sulfones
Reduction: Formation of thiomorpholine derivatives
Substitution: Formation of substituted thiomorpholine compounds
Scientific Research Applications
3-Cyclobutylthiomorpholine hydrochloride has several applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules
Biology: Investigated for its potential as a bioactive compound in various biological assays
Medicine: Explored for its potential therapeutic applications in the treatment of cancer and inflammatory diseases
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 3-Cyclobutylthiomorpholine hydrochloride involves its interaction with specific molecular targets and pathways. While the exact mechanism is still under investigation, it is believed to:
Bind to specific receptors or enzymes: Modulating their activity
Influence cellular signaling pathways: Affecting processes such as cell proliferation and apoptosis
Comparison with Similar Compounds
Thiomorpholine: A parent compound with similar structural features
Cyclobutylamine: A precursor used in the synthesis of 3-Cyclobutylthiomorpholine hydrochloride
Morpholine: A structurally related compound with different chemical properties
Uniqueness: this compound is unique due to its combination of a cyclobutyl group and a thiomorpholine ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.
Properties
IUPAC Name |
3-cyclobutylthiomorpholine;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NS.ClH/c1-2-7(3-1)8-6-10-5-4-9-8;/h7-9H,1-6H2;1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GRIMWXHLLCDETE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)C2CSCCN2.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16ClNS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.74 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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